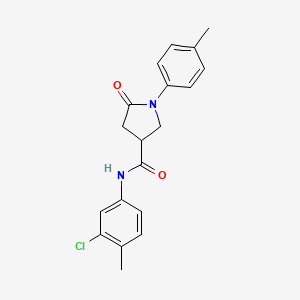![molecular formula C21H22N2S2 B11651687 3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11651687.png)
3-methyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-4,4,7,8-TETRAMETHYL-N-(3-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dithiol ring and substituted with multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-4,4,7,8-TETRAMETHYL-N-(3-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiol ring and the subsequent methylation and phenylation steps. Common reagents used in these reactions include sulfur sources for the dithiol ring, methylating agents, and phenylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, such as using continuous flow reactors to maintain consistent reaction parameters. Additionally, purification techniques like recrystallization and chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-4,4,7,8-TETRAMETHYL-N-(3-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dithiol ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(1Z)-4,4,7,8-TETRAMETHYL-N-(3-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound’s properties make it useful in materials science, particularly in the development of novel polymers and electronic materials.
Wirkmechanismus
The mechanism of action of (1Z)-4,4,7,8-TETRAMETHYL-N-(3-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dithiol ring and quinoline core play crucial roles in these interactions, facilitating binding through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
The uniqueness of (1Z)-4,4,7,8-TETRAMETHYL-N-(3-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE lies in its fused dithiol-quinoline structure, which imparts distinct chemical and biological properties. This structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in multiple research fields.
Eigenschaften
Molekularformel |
C21H22N2S2 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
4,4,7,8-tetramethyl-N-(3-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C21H22N2S2/c1-12-7-6-8-15(9-12)22-20-18-16-10-13(2)14(3)11-17(16)23-21(4,5)19(18)24-25-20/h6-11,23H,1-5H3 |
InChI-Schlüssel |
FDUDNSFVACSUCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide](/img/structure/B11651610.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methoxybenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11651624.png)
![(5E)-3-methyl-5-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651626.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11651628.png)
![(6Z)-2-ethyl-5-imino-6-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651643.png)

![N'-{(1Z)-[2-(benzyloxy)phenyl]methylene}-2-furohydrazide](/img/structure/B11651650.png)
![(6Z)-2-cyclohexyl-6-(furan-2-ylmethylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651651.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11651653.png)

![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651657.png)


![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B11651688.png)
